Asymmetric Cyclopropanation: Ph₃CPF₆/CuCl/Bisoxazoline Outperforms CuOTf/Bisoxazoline at Reduced Catalyst Loading
In the copper(I)-bisoxazoline-catalyzed asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene (DMHD) with tert-butyl diazoacetate, the Ph₃CPF₆-derived catalyst system delivers superior catalytic efficiency and maintained stereoselectivity at reduced loading compared to the CuOTf-based system [1]. At 0.5 mol% catalyst loading, the CuCl/6/Ph₃CPF₆ system achieves 91% yield (trans/cis 88/12, 96% ee trans), exceeding CuOTf/6 (83% yield, trans/cis 87/13, 96% ee trans) [1]. Crucially, when catalyst loading is reduced to 0.2 mol%, the Ph₃CPF₆ system retains 92% yield with unchanged stereoselectivity (trans/cis 88/12, 96% ee trans), whereas CuOTf/6 performance drops to 72% yield with diminished enantioselectivity (89% ee trans) [REFS-1, REFS-2]. Ph₃CPF₆ was preferentially selected over AgPF₆ for practical reasons: Ph₃CPF₆ is significantly easier to handle in air during catalyst preparation and gave a higher chemical yield (91% vs. 87%) [1].
| Evidence Dimension | Catalytic efficiency and stereoselectivity in asymmetric cyclopropanation at variable catalyst loading |
|---|---|
| Target Compound Data | CuCl/6/Ph₃CPF₆ at 0.5 mol%: yield 91%, trans/cis 88/12, 96% ee trans; at 0.2 mol%: yield 92%, trans/cis 88/12, 96% ee trans |
| Comparator Or Baseline | CuOTf/6 at 0.5 mol%: yield 83%, trans/cis 87/13, 96% ee trans; at 0.2 mol%: yield 72%, trans/cis 85/15, 89% ee trans |
| Quantified Difference | At 0.2 mol% loading: Ph₃CPF₆ system shows +20% absolute yield advantage (92% vs. 72%) and +7% ee for trans product (96% vs. 89% ee) over CuOTf/6 |
| Conditions | DMHD with tert-butyl diazoacetate in EtOAc at 0 °C; GC analysis with n-decane internal standard |
Why This Matters
Enables higher throughput and lower catalyst cost per unit product in industrial asymmetric cyclopropanation, critical for pyrethroid insecticide intermediate production.
- [1] Itagaki, M.; Masumoto, K.; Suenobu, K.; Yamamoto, Y. Studies of Copper–Bisoxazoline-Catalyzed Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene. Org. Process Res. Dev. 2006, 10 (2), 245–250. DOI: 10.1021/op050203d. View Source
- [2] Itagaki, M.; Masumoto, K.; Suenobu, K.; Yamamoto, Y. Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene by Copper Catalysts Bearing New Bisoxazoline Ligands. CORE repository record. https://core.ac.uk/works/285357829 (accessed 2026-04-25). View Source
